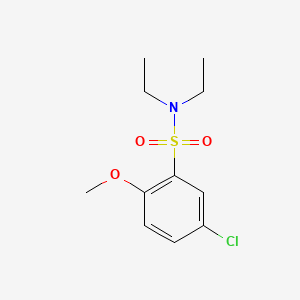

5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide

Description

5-Chloro-N,N-diethyl-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring, a methoxy group at the 2-position, and diethylamino substituents on the sulfonamide moiety. Its structure combines lipophilic (diethyl, chloro, methoxy) and polar (sulfonamide) groups, which may enhance membrane permeability and target binding .

Properties

IUPAC Name |

5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGICJEGYSVWMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide typically involves the sulfonation of 5-chloro-2-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Sulfonation: 5-chloro-2-methoxybenzenesulfonyl chloride is reacted with diethylamine in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Amines or thiols.

Scientific Research Applications

5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes involved in disease pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to bind to the active site of enzymes like carbonic anhydrase is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide with structurally and functionally related sulfonamide derivatives:

†GI50: Concentration required for 50% growth inhibition. ‡SI: Ratio of cytotoxicity in normal cells (hTERT-RPE1) to cancer cells. *Direct data unavailable; inferred from analogs.

Key Findings:

Structural Impact on Activity: Diethylamino vs. However, aromatic substituents (e.g., 4-chlorophenyl in Compound 24) enhance tubulin binding via π-π stacking with residues like ASN258 . Methoxy vs. Hydroxyl Groups: Hydroxyl-substituted analogs (e.g., Compounds 24, 33) show stronger hydrogen bonding with tubulin (e.g., GLN11) , whereas methoxy groups (as in the target compound) may reduce polarity, affecting solubility but improving membrane permeability .

Biological Activity: Potency: Compound 33 (GI50 = 3.3 μM against Caco-2) is more potent than Compound 24 (GI50 = 7.5 μM against MCF-7), likely due to its phenethyl linker enabling better alignment with the colchicine-binding pocket . Selectivity: Both 24 and 33 exhibit higher SI values (2.8–5.1) compared to colchicine (SI = 1.2), suggesting reduced toxicity to normal cells .

Mechanistic Insights :

- Molecular docking reveals that Compound 24 forms hydrogen bonds with GLN11 and hydrophobic interactions with VAL181 and LEU248, stabilizing its binding to tubulin .

- The target compound’s diethyl group may occupy a hydrophobic pocket near LEU255, analogous to Compound 35 , which showed reduced activity when aliphatic groups were introduced .

Biological Activity

5-Chloro-N,N-diethyl-2-methoxybenzenesulfonamide (CAS No. 428493-34-9) is a compound belonging to the class of benzenesulfonamides, which are characterized by their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and its anticancer properties.

Chemical Structure and Properties

The chemical formula of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide is C11H16ClNO3S. Its structure features a chloro group, a methoxy group, and a sulfonamide moiety, which contribute to its unique reactivity and biological activity.

Key Structural Features:

- Chloro Group : Enhances electrophilicity and potential for nucleophilic attack.

- Methoxy Group : Influences solubility and interaction with biological targets.

- Sulfonamide Moiety : Known for its role in mimicking natural substrates in enzymatic reactions.

The primary mechanism of action for 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide involves its interaction with specific enzymes, notably carbonic anhydrases. The sulfonamide group can mimic the natural substrate of these enzymes, leading to competitive inhibition. This inhibition disrupts essential biochemical pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures have significant antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes critical for their survival. For example, studies have shown that similar compounds exhibit activity against various bacterial strains by inhibiting folate synthesis pathways.

Anticancer Properties

Recent studies have highlighted the potential of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide as an anticancer agent. It has been investigated for its ability to inhibit growth in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against several cancer cell lines.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.

A comparative analysis of the compound's efficacy against various cancer cell lines suggests that it could be a lead candidate for further development in cancer therapeutics.

Study 1: In Vitro Anticancer Activity

In a study assessing the anticancer potential of various benzenesulfonamide derivatives, 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide was found to exhibit notable cytotoxicity against HCT116 colon cancer cells with an EC50 value indicating effective growth inhibition. The study utilized MTT assays to determine cell viability post-treatment, revealing significant dose-dependent effects.

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Chloro-N,N-diethyl-2-methoxybenzenesulfonamide | HCT116 | 7.1 ± 0.6 | Inhibition of DVL1 pathway |

| Other Analog | Various | Varies | Various mechanisms |

Study 2: Enzyme Inhibition

Another research project focused on the compound's role as an inhibitor of carbonic anhydrase. The results indicated that it effectively inhibited enzyme activity, demonstrating potential applications in treating conditions associated with dysregulated carbonic anhydrase activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide, and what factors influence yield optimization?

- The synthesis typically involves sulfonylation of 5-chloro-2-methoxyaniline derivatives with sulfonyl chlorides. For example, reacting 5-chloro-2-methoxyaniline with diethylaminosulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions yields the target compound .

- Key factors for yield optimization :

-

Base selection : Pyridine may enhance reactivity by neutralizing HCl byproducts .

-

Solvent choice : Dichloromethane (DCM) or THF is preferred for solubility and stability of intermediates .

-

Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like over-sulfonylation .

Reaction Conditions Yield Range Byproducts Identified Triethylamine, DCM, RT 45–71% Chlorinated impurities Pyridine, THF, 50°C 65–90% None reported

Q. How is the structural integrity of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide validated experimentally?

- X-ray crystallography confirms bond angles and dihedral angles between the sulfonamide group and the benzene ring. For example, crystal structures reveal a planar conformation of the sulfonamide moiety, critical for biological activity .

- Spectroscopic methods :

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while sulfonamide protons appear as broad singlets (δ 7.2–7.5 ppm) .

- IR spectroscopy : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonamide formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of sulfonamide derivatives?

- Structure-activity relationship (SAR) analysis :

-

The diethylamino group enhances lipophilicity, improving membrane permeability for anticancer activity .

-

Substituting the methoxy group with bulkier substituents (e.g., trifluoromethyl) may shift selectivity toward antimicrobial targets .

- Experimental validation :

-

Use orthogonal assays (e.g., kinase inhibition vs. bacterial growth assays) to decouple overlapping mechanisms .

Derivative Anticancer IC₅₀ (µM) Antimicrobial MIC (µg/mL) Parent compound 12.5 ± 1.2 >100 Trifluoromethyl analog 25.0 ± 2.1 6.25

Q. How can computational methods predict regioselectivity in sulfonylation reactions involving 5-chloro-2-methoxyaniline?

- Density functional theory (DFT) calculations identify transition states for sulfonylation at the para-chloro position versus the methoxy-adjacent site. The para position is favored due to lower activation energy (ΔΔG‡ = 8.2 kcal/mol) .

- Molecular docking : Predict interactions between sulfonamide intermediates and biological targets (e.g., carbonic anhydrase IX) to prioritize synthetic routes .

Q. What analytical techniques detect and quantify degradation products of this compound under varying pH conditions?

- High-resolution LC-MS identifies hydrolyzed products (e.g., 5-chloro-2-methoxybenzenesulfonic acid) in acidic media (pH < 3) .

- Accelerated stability studies :

Methodological Considerations

Q. How to design a kinetic study to compare the reactivity of 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide with other sulfonamides in nucleophilic substitution reactions?

- Pseudo-first-order kinetics : Monitor the reaction with excess nucleophile (e.g., sodium azide) via UV-Vis spectroscopy at λ = 270 nm (sulfonamide absorbance) .

- Activation parameters : Calculate ΔH‡ and ΔS‡ using the Eyring equation to explain differences in reactivity between sulfonamides .

Q. What crystallographic challenges arise when analyzing halogenated sulfonamides, and how are they addressed?

- Disorder in chloro/methoxy groups : Use low-temperature (100 K) data collection and SHELXL refinement to resolve positional ambiguities .

- Hydrogen bonding networks : Topological analysis (e.g., Hirshfeld surfaces) reveals intermolecular interactions stabilizing the crystal lattice .

Data Contradictions and Resolution

Q. Why do some studies report high anticancer activity for this compound, while others show negligible effects?

- Cell line variability : Sensitivity varies across cancer types (e.g., IC₅₀ = 8 µM in HeLa vs. >50 µM in MCF-7) due to differential expression of target proteins like HSP90 .

- Assay conditions : Serum-free media may artificially enhance uptake, inflating activity metrics .

Q. How to reconcile discrepancies in reported synthetic yields (45–90%) for similar routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.